4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt
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Overview
Description
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt is a complex organic compound known for its unique chemical properties and applications in various scientific fields. It is often used in biochemical assays and research due to its fluorescent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt involves multiple steps, starting with the preparation of the 4-Methylumbelliferyl moiety This is typically achieved through the reaction of 4-methylumbelliferone with appropriate reagents under controlled conditions
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process may include purification steps such as crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups present in the compound.
Reduction: This reaction can modify the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in enzyme assays to study enzyme kinetics and activity.
Medicine: Utilized in diagnostic assays for detecting specific biomolecules.
Industry: Applied in the development of biosensors and other analytical devices.
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt involves its interaction with specific molecular targets, leading to fluorescence emission. This property is exploited in various assays to detect and quantify the presence of specific analytes. The pathways involved include the excitation of the compound by UV light, followed by the emission of light at a different wavelength.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylumbelliferyl-β-D-glucuronide
- 4-Methylumbelliferyl-α-D-galactopyranoside
- 4-Methylumbelliferyl-β-D-galactopyranoside
Uniqueness
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt is unique due to its specific structure, which imparts distinct fluorescent properties and makes it suitable for specialized applications in biochemical assays. Its ability to form stable sodium salts also enhances its solubility and usability in various research settings.
Properties
Molecular Formula |
C19H19NaO11 |
---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
sodium;(2S,3S,4R)-2,3,4-trihydroxy-4-[(2S,3R)-3-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-5-oxooxan-2-yl]butanoate |
InChI |
InChI=1S/C19H20O11.Na/c1-7-4-13(22)29-12-5-8(2-3-9(7)12)28-19-11(21)6-10(20)17(30-19)15(24)14(23)16(25)18(26)27;/h2-5,10,14-17,19-20,23-25H,6H2,1H3,(H,26,27);/q;+1/p-1/t10-,14+,15-,16+,17+,19?;/m1./s1 |
InChI Key |
NHQAQAOEMZSJDA-XXKSULJWSA-M |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(=O)C[C@H]([C@H](O3)[C@@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O.[Na+] |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(=O)CC(C(O3)C(C(C(C(=O)[O-])O)O)O)O.[Na+] |
Origin of Product |
United States |
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